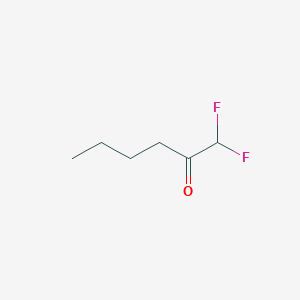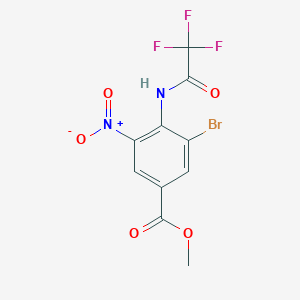
(R)-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol is a complex organic compound that features both silyl and alkyne functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl) in the presence of a base such as imidazole.
Formation of Alkyne: The alkyne moiety can be introduced through a coupling reaction, such as the Sonogashira coupling, using a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The silyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Protecting Groups: The silyl groups can serve as protecting groups for hydroxyl functionalities during multi-step synthesis.
Biology and Medicine
Drug Development:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Industry
Material Science: Applications in the development of new materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol involves its interaction with molecular targets through its functional groups. The silyl groups can participate in various chemical reactions, while the alkyne moiety can undergo cycloaddition reactions. The specific pathways and molecular targets depend on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-2-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-3-ol
- ®-1-((tert-Butyldimethylsilyl)oxy)-5-(trimethylsilyl)pent-4-yn-1-ol
Eigenschaften
Molekularformel |
C14H30O2Si2 |
|---|---|
Molekulargewicht |
286.56 g/mol |
IUPAC-Name |
(2R)-1-[tert-butyl(dimethyl)silyl]oxy-5-trimethylsilylpent-4-yn-2-ol |
InChI |
InChI=1S/C14H30O2Si2/c1-14(2,3)18(7,8)16-12-13(15)10-9-11-17(4,5)6/h13,15H,10,12H2,1-8H3/t13-/m1/s1 |
InChI-Schlüssel |
RRLVXOZCFUODSW-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](CC#C[Si](C)(C)C)O |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC(CC#C[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Methoxyphenyl)propyl]acetamide](/img/structure/B8629979.png)



![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)

![6-(4-Fluorophenyl)-2-methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8630004.png)


![N-[(4-tert-Butylcyclohexyl)methyl]-3,4-difluoroaniline](/img/structure/B8630021.png)
![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)

